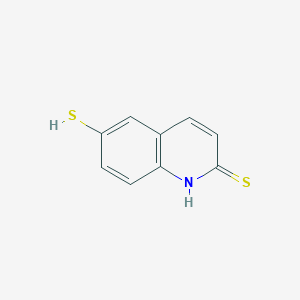
6-Sulfanylquinoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sulfanylquinoline-2(1H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure It belongs to the quinoline family, which is known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanylquinoline-2(1H)-thione typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the reaction of 6-chloroquinoline with thiourea under basic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Sulfanylquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Sulfanylquinoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Sulfanylquinoline-2(1H)-thione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA-topoisomerase-II, leading to antiproliferative effects on cancer cells. The compound’s ability to form strong interactions with sulfur-containing enzymes and proteins is key to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely used in antimalarial drugs and other therapeutic agents.
Uniqueness
6-Sulfanylquinoline-2(1H)-thione stands out due to its unique combination of sulfur and nitrogen atoms within the quinoline structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
110131-14-1 |
|---|---|
Molecular Formula |
C9H7NS2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
6-sulfanyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H7NS2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12) |
InChI Key |
YQHVPYSLTJVQIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=S)N2)C=C1S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















